molecular formula C16H22O B2918843 1-(4-Cyclohexylphenyl)butan-1-one CAS No. 70211-02-8

1-(4-Cyclohexylphenyl)butan-1-one

Cat. No.: B2918843
CAS No.: 70211-02-8
M. Wt: 230.351
InChI Key: ZBKKHIUKTPWMNV-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Within the field of organic chemistry, 1-(4-Cyclohexylphenyl)butan-1-one is primarily recognized as a versatile building block. Its molecular architecture makes it a valuable precursor in the synthesis of specialty chemicals and materials. The compound's utility is demonstrated in its application as a starting material for constructing more elaborate molecular frameworks. For instance, it serves as the ketone component in bismuth-catalyzed Mannich reactions to produce complex β-aminocarbonyl compounds, a class of molecules investigated for various biological activities. This role as a synthetic intermediate underscores its importance in research aimed at developing novel compounds.

Overview of Structural Features and their Implications for Reactivity

The structure of this compound is defined by several key features: a central phenyl ring substituted at the 1 and 4 positions, a butanoyl group (-CO(CH₂)₂CH₃), and a cyclohexyl group. The molecular formula is C₁₆H₂₂O and it has a molecular weight of 230.35 g/mol . scbt.comchemicalbook.com

The reactivity of the molecule is largely dictated by its functional groups. The ketone carbonyl group (C=O) is the most prominent reactive site, susceptible to nucleophilic attack and reduction to a secondary alcohol. msu.edunumberanalytics.comlibretexts.org The presence of the bulky cyclohexyl substituent in the para position of the phenyl ring introduces significant hydrophobicity to the molecule. This substituent can also exert steric and electronic effects, potentially influencing the reactivity of both the aromatic ring and the adjacent ketone functionality. numberanalytics.com The aromatic ring itself can undergo electrophilic substitution, although the acyl group is deactivating. msu.edu

Rationale for Dedicated Academic Investigation of this compound

The academic investigation of this compound is primarily driven by its utility in synthetic organic chemistry. It is often employed as a precursor or intermediate rather than an end-product with a direct application. Its significance lies in its ability to introduce a specific combination of structural motifs—a butyrophenone (B1668137) core with a bulky, lipophilic cyclohexyl group—into a target molecule.

Research involving this compound is often part of a broader synthetic strategy. For example, its use in multi-component reactions like the Mannich reaction highlights a clear rationale for its study: to explore its reactivity and expand the toolbox for chemists to build complex molecular architectures. The investigation of related, more complex butyrophenones in medicinal chemistry, which undergo metabolic reactions like hydroxylation on the cyclohexane (B81311) ring and reduction of the ketone, further suggests the academic interest in the reactivity of this core structure. nih.gov The compound's likely application in polymer or surfactant synthesis due to its bulky and hydrophobic nature also provides a strong reason for its investigation in materials science.

Interactive Data Tables

Table 1: Chemical Compound Properties

PropertyValueSource(s)
Chemical Name This compound chemicalbook.com
CAS Number 70211-02-8 chemicalbook.com
Molecular Formula C₁₆H₂₂O scbt.comchemicalbook.com
Molecular Weight 230.35 g/mol scbt.com

Properties

IUPAC Name

1-(4-cyclohexylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKHIUKTPWMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 1 4 Cyclohexylphenyl Butan 1 One

Established Synthetic Routes

Traditional methods for synthesizing 1-(4-cyclohexylphenyl)butan-1-one and related ketones often rely on well-established reactions that have been refined over many years.

Friedel-Crafts Acylation Approaches to Related Ketones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. chemguide.co.uklibretexts.orgchemguide.co.uk This electrophilic substitution reaction involves the introduction of an acyl group, such as a butanoyl group, onto an aromatic ring. chemguide.co.ukchemguide.co.uk In the context of this compound, the starting material would be cyclohexylbenzene (B7769038).

The reaction is typically carried out by treating the aromatic substrate with an acylating agent, like butanoyl chloride, in the presence of a Lewis acid catalyst. chemguide.co.uk Anhydrous aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. chemguide.co.ukgoogle.comphysicsandmathstutor.com The catalyst's role is to generate a highly electrophilic acylium ion from the acyl chloride, which then attacks the electron-rich benzene (B151609) ring. chemguide.co.ukphysicsandmathstutor.comlibretexts.org

The general steps for a Friedel-Crafts acylation are as follows:

Formation of the acylium ion by the reaction of the acyl chloride with the Lewis acid catalyst. chemguide.co.uklibretexts.org

Electrophilic attack of the acylium ion on the benzene ring, forming a resonance-stabilized carbocation (the arenium ion). libretexts.org

Deprotonation of the arenium ion to restore aromaticity and yield the desired ketone. libretexts.org The catalyst is regenerated in this step. chemguide.co.uk

A key advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring, preventing further acylation reactions. libretexts.org The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the acylating agent and the catalyst. google.com The mixture is often heated to ensure the completion of the reaction. chemguide.co.uklibretexts.org

Multistep Synthetic Sequences Involving Ketone Formation

In some instances, the target molecule is assembled through a series of reactions where the ketone functionality is introduced at a specific stage. For example, a synthetic sequence might involve the initial acylation of a simpler aromatic compound, followed by modifications to other parts of the molecule. A relevant example is the synthesis of 1-(4-methyl-3-nitrophenyl)butan-1-one, which involves a two-step process: the Friedel-Crafts acylation of p-xylene (B151628) with butanoyl chloride, followed by nitration of the resulting ketone.

While not a direct synthesis of this compound, this highlights a common strategy where the ketone is formed early in a synthetic pathway. Such multistep sequences allow for the construction of more complex substituted aromatic ketones.

Exploratory Direct Synthesis Methods

Research into more direct and efficient synthetic methods is ongoing. These exploratory methods aim to overcome some of the limitations of traditional approaches, such as the use of harsh reagents and the generation of significant waste. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is towards developing novel catalytic systems and one-pot procedures that streamline the production of aromatic ketones.

Advanced Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages over stoichiometric reactions, including improved efficiency, selectivity, and reduced waste. numberanalytics.com For the synthesis of aromatic ketones, various catalytic systems have been explored.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of biaryl compounds, which can be precursors to aromatic ketones. mdpi.com Another relevant palladium-catalyzed reaction is the α-arylation of ketones, which allows for the formation of a C(sp²)–C(sp³) bond between a ketone and an aryl halide. rsc.org This reaction can be performed in water using a specialized surfactant, making it a more environmentally friendly option. rsc.org

Visible-light-induced aerobic C-H oxidation has emerged as a green method for producing aromatic ketones. chemistryviews.org This photocatalytic process uses a photosensitizer, such as CeCl₃, and air as the oxidant, with water as the solvent. chemistryviews.org This approach is highly atom-economical and operates under mild conditions. chemistryviews.org

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective catalyst for the Mannich reaction, which can be used to synthesize β-aminocarbonyl compounds from ketones, aldehydes, and amines. semanticscholar.org This demonstrates the utility of alternative, less toxic metal catalysts in organic synthesis.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic ketones to minimize environmental impact. numberanalytics.com Key principles include waste prevention, maximizing atom economy, and the use of renewable feedstocks and safer solvents. numberanalytics.com

The use of water as a solvent in reactions like the palladium-catalyzed α-arylation is a significant step towards greener synthesis. rsc.org Similarly, the visible-light-driven C-H oxygenation in water with air as the oxidant exemplifies a highly sustainable approach. chemistryviews.org

Solvent-free synthesis methods are also being explored to reduce waste and environmental impact. mdpi.com These methods often involve mechanochemical grinding or neat reaction conditions. mdpi.com

Biocatalysis, the use of enzymes or whole microbial cells to carry out chemical transformations, offers a highly selective and environmentally benign route to chemical synthesis. mdpi.com For instance, the bioreduction of prochiral ketones to chiral alcohols can be enhanced by co-cultivating microbial cells with natural deep-eutectic solvents (NADES), which improves cell permeability and overcomes mass-transfer limitations. acs.org This approach is not only eco-friendly but can also lead to higher catalytic efficiencies. acs.org

Data Tables

Table 1: Comparison of Synthetic Strategies for Aromatic Ketones

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Friedel-Crafts Acylation Electrophilic substitution using a Lewis acid catalyst (e.g., AlCl₃) and an acylating agent (e.g., butanoyl chloride). chemguide.co.uklibretexts.orgWell-established, generally high-yielding, prevents polyacylation. libretexts.orgRequires stoichiometric amounts of catalyst, generates significant waste, harsh reaction conditions.
Multistep Synthesis Involves a sequence of reactions to build the target molecule, with ketone formation at a specific step.Allows for the synthesis of complex, highly substituted ketones.Can be lengthy, may have lower overall yields due to multiple steps.
Palladium-Catalyzed α-Arylation Coupling of a ketone with an aryl halide using a palladium catalyst. rsc.orgCan be performed in water, mild reaction conditions, good functional group tolerance. rsc.orgMay require specialized ligands and surfactants. rsc.org
Visible-Light Photocatalysis C-H oxidation using a photocatalyst, light, and air as the oxidant in water. chemistryviews.orgHighly atom-economical, uses a green oxidant and solvent, mild conditions. chemistryviews.orgMay have limitations in substrate scope.
Biocatalysis Use of enzymes or whole cells for chemical transformations. mdpi.comacs.orgHigh selectivity, environmentally benign, uses renewable resources.Can be sensitive to reaction conditions, potential for mass-transfer limitations. acs.org

Flow Chemistry Applications in Ketone Synthesis

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial laboratories for the synthesis of a wide array of molecules, including ketones. researchgate.net This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved process control and safety, and a smaller equipment footprint. researchgate.net The application of flow chemistry is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side product formation.

One prominent application of flow chemistry in ketone synthesis involves the reaction of organolithium reagents with acid chlorides. rsc.org In conventional batch chemistry, this reaction is often plagued by over-addition of the organolithium reagent to the newly formed ketone, leading to the undesired tertiary alcohol as a byproduct. rsc.org Continuous flow systems can mitigate this issue by enabling rapid mixing and precise control of stoichiometry and residence time, thus minimizing the formation of the tertiary alcohol and providing a more direct route to the desired ketone. rsc.org

Flow chemistry has also been successfully applied to the generation of organosodium reagents for ketone synthesis. acs.org For instance, soluble alkyl sodium reagents can be generated in a flow system and subsequently reacted with Weinreb amides to produce ketones in good to excellent yields. acs.org This approach has been shown to be effective for a range of substrates, including those with electron-donating, electron-neutral, and electron-deficient aryl substituents. acs.org The precise control offered by flow reactors allows for the in-situ generation and immediate use of these highly reactive organosodium species, enhancing the safety and efficiency of the process. Furthermore, flow systems facilitate the generation of more complex secondary sodium intermediates for the synthesis of a wider variety of ketones. acs.org

The advantages of flow chemistry extend to various other synthetic transformations relevant to ketone synthesis, including Grignard reactions and photochemical processes. researchgate.netvapourtec.com In Grignard reactions, flow chemistry allows for the safe handling of highly reactive Grignard reagents and precise temperature control, leading to selective additions to carbonyl compounds. vapourtec.com For photochemical reactions, flow reactors ensure consistent light penetration and controlled exposure times, which are crucial for achieving high yields and selectivity. vapourtec.com

Optimization of Reaction Conditions and Yields

The synthesis of aryl ketones, such as this compound, is frequently achieved through Friedel-Crafts acylation. This reaction involves the addition of an acyl group to an aromatic ring, typically using an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comchemistrysteps.com The optimization of reaction conditions is a critical step to maximize the yield and purity of the desired product while minimizing side reactions. sigmaaldrich.com Key parameters that are often varied during optimization include the choice of catalyst, solvent, temperature, and reaction time. sigmaaldrich.comresearchgate.net

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). byjus.comsaskoer.ca The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the aromatic substitution. chemistrysteps.comsaskoer.ca A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated towards further acylation, thus preventing polyacylation. chemistrysteps.comlibretexts.org

The optimization process often involves screening different Lewis acid catalysts. While aluminum chloride is commonly used, other catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) supported on aluminosilicates can also be effective. saskoer.caresearchgate.net The choice of catalyst can influence the reaction's selectivity and the potential for side reactions. For instance, using solid acid catalysts like GaSBA-15 has shown high conversion and selectivity in the acylation of anisole, with the added benefit of catalyst stability and reusability. researchgate.net

Temperature control is another crucial factor. Friedel-Crafts acylations are often conducted at low temperatures (e.g., 0–5°C) to control the reaction rate and minimize the formation of undesired byproducts. The solvent choice can also significantly impact the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and their inertness under the reaction conditions.

Recent advancements in reaction optimization utilize high-throughput screening and machine learning models to efficiently identify the most generally applicable reaction conditions from a vast experimental space. nih.gov These approaches can accelerate the discovery of optimal conditions for reactions like palladium-catalyzed C-H arylations, amide couplings, and phenol (B47542) alkylations, surveying a fraction of the possibilities to find robust conditions. nih.gov

Below are interactive data tables summarizing the optimization of various parameters for related ketone synthesis reactions.

Table 1: Optimization of Catalyst for Friedel-Crafts Acylation

Catalyst Substrate 1 Substrate 2 Yield (%) Selectivity (%) Reference
AlCl₃ Benzene Butanoyl chloride High Good byjus.comquora.com
FeCl₃ Benzene Butanoyl chloride Moderate Good byjus.com
GaSBA-15 Anisole Benzoyl chloride 98 92 researchgate.net

Table 2: Optimization of Reaction Conditions for a Generic Ketone Synthesis

Parameter Condition 1 Condition 2 Condition 3 Outcome Reference
Solvent Dioxane Toluene Dichloromethane Dioxane gave the best results. researchgate.net
Temperature 0°C Room Temp. 50°C Room temperature was optimal. researchgate.net

| Reagent (equiv.) | 1.1 | 1.3 | 1.5 | 1.3 equivalents provided the highest yield. | researchgate.net |

Chemical Transformations and Reaction Mechanisms of 1 4 Cyclohexylphenyl Butan 1 One

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The carbonyl group (C=O) of the ketone is a site of significant reactivity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

The ketone functionality can be readily reduced to a secondary alcohol, 1-(4-Cyclohexylphenyl)butan-1-ol. This transformation is typically achieved using metal hydride reagents. Alternatively, under harsher conditions, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-), yielding 1-cyclohexyl-4-butylbenzene.

Reduction to Alcohol: This common transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol.

Deoxygenation: Complete reduction of the ketone to an alkane can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, which are effective for aryl ketones.

Reaction Type Reagent(s) Product Mechanism Summary
Alcohol Formation1. Sodium borohydride (B1222165) (NaBH₄), Methanol (CH₃OH) 2. Lithium aluminum hydride (LiAlH₄), followed by H₃O⁺ workup1-(4-Cyclohexylphenyl)butan-1-olNucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation.
Deoxygenation (Alkane Formation)1. Wolff-Kishner: Hydrazine (B178648) (N₂H₄), Potassium hydroxide (B78521) (KOH) 2. Clemmensen: Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)1-Cyclohexyl-4-butylbenzeneFormation of a hydrazone intermediate followed by base-catalyzed elimination of N₂ gas (Wolff-Kishner), or reaction at the surface of the zinc amalgam (Clemmensen).

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidation under specific conditions, typically involving cleavage of a carbon-carbon bond adjacent to the carbonyl group. A notable example is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl or aryl groups. The migratory aptitude of the groups determines the product; in this case, the phenyl group is more likely to migrate than the propyl group, leading to the formation of 4-cyclohexylphenyl butanoate.

Reaction Reagent(s) Major Product Key Feature
Baeyer-Villiger OxidationPeroxy acids (e.g., mCPBA)4-Cyclohexylphenyl butanoateInsertion of an oxygen atom. The aryl group has a higher migratory aptitude than the primary alkyl group.

The electrophilic carbonyl carbon of 1-(4-Cyclohexylphenyl)butan-1-one is a prime target for carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium compounds. These reactions are fundamental for forming new carbon-carbon bonds. study.comyoutube.com

Grignard Reaction: The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the ketone results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic attack of the carbanion-like alkyl group from the Grignard reagent on the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. youtube.com Subsequent protonation yields the final alcohol product. masterorganicchemistry.com

Reaction Example: Addition of Methylmagnesium Bromide

Step 1 (Addition): this compound reacts with CH₃MgBr in an ether solvent. The methyl group adds to the carbonyl carbon, and the oxygen coordinates to the MgBr⁺ ion.

Step 2 (Workup): The resulting magnesium alkoxide intermediate is treated with a dilute acid (e.g., H₃O⁺) to protonate the oxygen, yielding 2-(4-cyclohexylphenyl)pentan-2-ol.

Nucleophile Reagent Solvent Intermediate Final Product (after H₃O⁺ workup)
Methyl anion (CH₃⁻)Methylmagnesium bromide (CH₃MgBr)Diethyl ether or THFMagnesium alkoxide2-(4-Cyclohexylphenyl)pentan-2-ol
Ethyl anion (CH₃CH₂⁻)Ethylmagnesium bromide (CH₃CH₂MgBr)Diethyl ether or THFMagnesium alkoxide3-(4-Cyclohexylphenyl)hexan-3-ol

Reactions of the Phenyl and Cyclohexyl Moieties

The aromatic phenyl ring and the saturated cyclohexyl ring exhibit distinct reactivities.

The phenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.org The rate and position of this substitution are controlled by the existing substituents: the cyclohexyl group and the butanoyl group.

Directing Effects:

Cyclohexyl Group: An alkyl group, which is activating and directs incoming electrophiles to the ortho and para positions.

Butanoyl Group (-COC₃H₇): An acyl group, which is deactivating and directs incoming electrophiles to the meta position. msu.edu

Since the two groups are para to each other, the positions ortho to the cyclohexyl group are the same as the positions meta to the butanoyl group. The activating cyclohexyl group will therefore direct substitution to these positions (C2 and C6 on the ring).

Potential EAS Reactions

Reaction Reagent(s) Electrophile Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Nitronium ion (NO₂⁺)1-(2-Nitro-4-cyclohexylphenyl)butan-1-one
HalogenationBr₂, FeBr₃Bromonium ion (Br⁺)1-(2-Bromo-4-cyclohexylphenyl)butan-1-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃Acylium ion (CH₃CO⁺)1-(2-Acetyl-4-cyclohexylphenyl)butan-1-one

The reaction proceeds via a two-step mechanism: initial attack by the electrophile on the aromatic ring to form a resonance-stabilized carbocation (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu

Hydrogenation reactions involve the addition of hydrogen (H₂) across double bonds or aromatic systems, typically in the presence of a metal catalyst.

Hydrogenation of the Phenyl Ring: While the cyclohexyl ring is already saturated, the phenyl ring can be hydrogenated to a cyclohexyl ring under specific catalytic conditions. This reaction would convert this compound into 1,4-dicyclohexylbutan-1-one. This type of aromatic ring hydrogenation is often performed using catalysts like rhodium on carbon (Rh/C) or ruthenium (Ru) under pressure. Studies on similar molecules, such as 4-phenyl-2-butanone, show that hydrogenation can occur at either the ketone or the aromatic ring, with selectivity depending on the catalyst and reaction conditions. researchgate.net

Stability of the Cyclohexyl Ring: The existing cyclohexyl ring is saturated and therefore unreactive towards catalytic hydrogenation under conditions used for aromatic ring reduction. Cleavage of the C-C bonds in the cyclohexyl ring (hydrogenolysis) would require extremely harsh conditions (high temperatures and pressures) and is not a typical synthetic transformation.

Moiety Reaction Typical Catalyst(s) Potential Product Note
Phenyl RingCatalytic HydrogenationRh/C, Ru, PtO₂1,4-Dicyclohexylbutan-1-oneRequires more forcing conditions than alkene hydrogenation.
Ketone GroupCatalytic HydrogenationPd, Pt, Ni1-(4-Cyclohexylphenyl)butan-1-olThe ketone can also be reduced under hydrogenation conditions, competing with ring reduction. researchgate.net
Cyclohexyl RingHydrogenationN/ANo reactionThe ring is already saturated and stable to typical hydrogenation conditions.

Specific Named Reactions Involving the Butanone Core or Aromatic Ketone Structure

The chemical reactivity of this compound is dictated by the presence of the butanone core and the aromatic ketone structure. These functional groups allow it to participate in a variety of named reactions, leading to the synthesis of diverse derivatives.

Mannich Reaction Applications in Derivative Synthesis

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgtaylorandfrancis.com In the case of this compound, the presence of enolizable protons on the α-carbon of the butanone chain makes it a suitable substrate for this transformation. The reaction typically involves an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comnih.gov The product of this reaction is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgthermofisher.com

The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine. adichemistry.comchemistrysteps.com The enol form of this compound then acts as a nucleophile, attacking the iminium ion to form the corresponding Mannich base. chemistrysteps.com These Mannich bases are valuable synthetic intermediates. For instance, they can undergo β-elimination to yield α,β-unsaturated ketones, which are important Michael acceptors in organic synthesis. wikipedia.orgthermofisher.com

The general scheme for the Mannich reaction involving this compound is as follows:

Reaction Scheme: Mannich Reaction of this compound

Reactant 1 Reactant 2 Reactant 3 Product
This compound Formaldehyde (B43269) Secondary Amine (e.g., Dimethylamine) 3-(Dialkylaminomethyl)-1-(4-cyclohexylphenyl)butan-1-one

This reaction provides a straightforward method for introducing an aminomethyl group into the structure, opening pathways for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Imine Formation and Related Condensation Reactions

This compound, being a ketone, readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The reaction is typically catalyzed by an acid and is reversible. lumenlearning.commasterorganicchemistry.com

The formation of an imine introduces a carbon-nitrogen double bond into the molecule, which can serve as a handle for further chemical modifications. The general reaction can be represented as:

Reaction Scheme: Imine Formation from this compound

Reactant 1 Reactant 2 Product
This compound Primary Amine (R-NH₂) N-alkyl/aryl-1-(4-cyclohexylphenyl)butan-1-imine

The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack, but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. lumenlearning.com

Related condensation reactions can occur with other reagents containing an -NH₂ group, such as hydroxylamine (B1172632) to form oximes, and hydrazine derivatives to form hydrazones. These reactions are analogous to imine formation and are useful for the characterization and derivatization of ketones. docbrown.info

Photochemical Transformations: Norrish Type I and Related Cleavage Reactions

Aromatic ketones like this compound are known to undergo photochemical reactions upon absorption of light. acs.org One of the most significant of these is the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent α-carbon atoms. libretexts.orgkvmwai.edu.in

The Norrish Type I reaction is initiated by the absorption of a photon by the carbonyl group, which promotes it to an excited singlet state. wikipedia.orgbrainly.in Through a process called intersystem crossing, this singlet state can be converted to a more stable triplet state. wikipedia.orgbrainly.in From either of these excited states, the α-carbon-carbon bond can cleave, resulting in the formation of two free radical intermediates. wikipedia.org

In the case of this compound, there are two possible α-bonds that can break: the bond between the carbonyl carbon and the 4-cyclohexylphenyl group, and the bond between the carbonyl carbon and the propyl group. The cleavage will preferentially form the more stable radical pair. youtube.com

Possible Radical Pairs from Norrish Type I Cleavage

Cleavage Site Radical 1 Radical 2
C(O)-Aryl Bond 4-Cyclohexylphenylcarbonyl radical Propyl radical

Once the initial radical pair is formed, several secondary reaction pathways are possible, leading to the photolytic decomposition of the original ketone. wikipedia.orgyoutube.com These pathways include:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl or aryl radical. kvmwai.edu.inwikipedia.org

Recombination: The initially formed radicals can recombine to regenerate the starting ketone or form new products. wikipedia.org

Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of an alkane and an alkene, or an aldehyde and an alkene. wikipedia.orgyoutube.com

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.

The specific products formed will depend on the stability of the intermediate radicals and the reaction conditions. youtube.com The Norrish Type I reaction is a fundamental process in the photochemistry of ketones and can be a significant pathway for their degradation upon exposure to UV light. wikipedia.org

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry. For this compound, these general mechanisms can be applied to its specific structure.

Mannich Reaction: The mechanism begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine. The enol form of this compound then undergoes nucleophilic attack on the iminium ion. A final deprotonation step yields the β-amino ketone product. wikipedia.orgadichemistry.com

Imine Formation: This acid-catalyzed reaction proceeds via a five-step mechanism: (1) nucleophilic addition of the primary amine to the carbonyl carbon, (2) proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate, (3) protonation of the hydroxyl group to make it a good leaving group, (4) elimination of water to form an iminium ion, and (5) deprotonation of the nitrogen to yield the neutral imine. lumenlearning.comlibretexts.org

Norrish Type I Reaction: The mechanism is initiated by the photoexcitation of the ketone to a singlet or triplet state. This excited state then undergoes α-cleavage, a homolytic bond scission, to generate a pair of free radicals. The subsequent fate of these radicals, as detailed in the photolytic decomposition pathways, determines the final product distribution. libretexts.orgwikipedia.org The efficiency and pathway of the Norrish Type I reaction can be influenced by the solvent and the presence of radical quenchers. kvmwai.edu.in

Transition State Analysis

The analysis of transition states provides a deeper understanding of the energy barriers and stereochemical outcomes of chemical reactions involving this compound.

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with butanoyl chloride or butyric anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemistrysteps.comchemguide.co.ukchemguide.co.uk The key electrophilic aromatic substitution step involves the attack of the aromatic ring onto the acylium ion.

Computational studies on similar Friedel-Crafts acylation reactions suggest that the transition state for the attack of the aromatic ring on the acylium ion is a high-energy species where the C-C bond between the aromatic ring and the acyl group is partially formed. sci-hub.se The geometry of this transition state is influenced by the nature of the acylating agent and the aromatic substrate. sci-hub.se For the acylation of cyclohexylbenzene, the bulky cyclohexyl group directs the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions. savemyexams.com

The transition state of the rate-determining step, the formation of the arenium ion (σ-complex), involves the breaking of the aromaticity of the benzene (B151609) ring. byjus.com The stability of this transition state is influenced by the ability of the substituents on the ring to stabilize the positive charge that develops.

The reduction of the carbonyl group of this compound to a methylene group can be achieved through methods like the Clemmensen or Wolff-Kishner reductions.

In the Clemmensen reduction , which uses zinc amalgam and concentrated hydrochloric acid, the exact mechanism and transition states are not fully elucidated due to the heterogeneous nature of the reaction. wikipedia.orglibretexts.org However, proposed mechanisms involve electron transfer from the zinc surface to the protonated carbonyl group. The transition states are thought to involve organozinc intermediates, possibly zinc carbenoids, on the surface of the zinc. byjus.com

In the Wolff-Kishner reduction , the ketone is first converted to a hydrazone, which is then heated with a strong base. byjus.comwikipedia.org The rate-determining step is believed to be the deprotonation of the hydrazone to form a diimide anion. byjus.com The transition state for this step involves the abstraction of a proton by the base. Subsequent steps involve the collapse of this intermediate with the loss of nitrogen gas, leading to a carbanion which is then protonated. byjus.com

For reductions using hydride reagents like sodium borohydride, computational models have been developed to describe the transition state. These models often depict a chair-like or boat-like six-membered ring transition state involving the carbonyl group, the hydride source, and sometimes a Lewis acid or solvent molecules. uwindsor.caacs.org The stereochemical outcome of such reductions is determined by the relative energies of these competing transition states.

Interactive Data Table: Theoretical Activation Energies for Analogous Reactions

Reaction TypeModel SubstrateModel ReagentComputational MethodCalculated Activation Energy (kcal/mol)Reference
Friedel-Crafts AcylationBenzeneAcetyl Chloride/AlCl₃DFT15-20 nih.govresearchgate.net
Ketone HydrogenationAcetophenone[Ir(H)₄(P,Sᴿ)]⁻DFT18.2 rsc.org
Hydride ReductionCyclohexanoneNaBH₄Ab initio10-15 acs.org

Intermediate Identification

The identification of reaction intermediates is key to confirming proposed reaction mechanisms. For the chemical transformations of this compound, several key intermediates can be postulated and, in some cases, have been identified in analogous systems.

The Friedel-Crafts acylation proceeds through two principal intermediates:

Acylium Ion: The reaction of butanoyl chloride with a Lewis acid like AlCl₃ generates the butanoyl cation, a resonance-stabilized acylium ion (CH₃CH₂CH₂C≡O⁺ ↔ CH₃CH₂CH₂C⁺=O). chemistrysteps.comsigmaaldrich.com This highly electrophilic species is the active acylating agent in the reaction. youtube.com Its formation is a crucial first step in the mechanism. libretexts.org

Arenium Ion (σ-complex): The electrophilic attack of the acylium ion on the cyclohexylbenzene ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. chemistrysteps.combyjus.com In this intermediate, the aromaticity of the ring is temporarily disrupted. The positive charge is delocalized over the ortho and para positions relative to the point of attack. Deprotonation of this intermediate restores aromaticity and yields the final ketone product. masterorganicchemistry.com

The nature of the intermediates in the reduction of this compound depends on the specific reduction method employed.

Clemmensen Reduction: The mechanism of the Clemmensen reduction is complex and not fully understood, but it is believed to proceed through organozinc intermediates. libretexts.orgbyjus.com These may include radical anions, zinc carbenoids, and other species bound to the zinc surface. wikipedia.org Alcohols are generally not considered to be intermediates in this reaction, as they are not typically reduced to alkanes under Clemmensen conditions. libretexts.orgbyjus.com

Wolff-Kishner Reduction: This reaction proceeds through well-defined intermediates. The first is the hydrazone , formed by the condensation of this compound with hydrazine. byjus.comwikipedia.org Subsequent deprotonation of the hydrazone by a strong base leads to a hydrazone anion and then a diimide anion . byjus.comunacademy.com The loss of nitrogen gas from this intermediate generates a carbanion , which is then protonated by a solvent molecule to give the final alkane product, 1-butyl-4-cyclohexylbenzene. byjus.compharmaguideline.com

Hydride Reduction: In reductions with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the initial step is the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate . ncert.nic.in This alkoxide is then protonated during the workup step (e.g., by adding water or a dilute acid) to yield the corresponding secondary alcohol, 1-(4-cyclohexylphenyl)butan-1-ol. libretexts.org

Computational Chemistry and Molecular Modeling of 1 4 Cyclohexylphenyl Butan 1 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which dictates its chemical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, stability, and optical properties. nih.govjoaquinbarroso.com A smaller gap generally indicates higher reactivity. nih.gov

For 1-(4-Cyclohexylphenyl)butan-1-one, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the carbonyl (C=O) group, which is electron-withdrawing. This separation of frontier orbitals suggests that the molecule can act as both an electron donor (from the phenyl ring) and an electron acceptor (at the carbonyl carbon). The HOMO-LUMO gap can be computationally predicted, and for aromatic ketones, these values are influenced by substituents on the aromatic ring. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Aromatic Ketones

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Acetophenone -6.5 to -7.0 -1.5 to -2.0 4.5 to 5.5
Butyrophenone (B1668137) -6.4 to -6.9 -1.4 to -1.9 4.5 to 5.5
This compound -6.3 to -6.8 -1.3 to -1.8 4.5 to 5.5

Note: Values are typical ranges for similar compounds calculated using DFT methods and are for illustrative purposes.

Charge distribution analysis provides a map of the partial atomic charges across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. mdpi.com Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. wikipedia.orgnih.gov

In this compound, the carbonyl group is highly polarized. The oxygen atom carries a significant negative partial charge, making it a nucleophilic center and a hydrogen bond acceptor. Conversely, the carbonyl carbon atom bears a positive partial charge, rendering it an electrophilic site susceptible to attack by nucleophiles. The phenyl ring exhibits a delocalized electron density, while the cyclohexyl and butyl groups are largely non-polar. An electrostatic potential (ESP) map would visually represent these regions, with red areas (negative potential) over the carbonyl oxygen and blue areas (positive potential) near the carbonyl carbon and acidic protons.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in this compound

Atom Hypothetical Partial Charge (a.u.)
Carbonyl Oxygen (O) -0.55
Carbonyl Carbon (C=O) +0.45
Phenyl Carbon (C1, attached to C=O) +0.15
Cyclohexyl Carbon (C4', attached to ring) -0.05

Note: These values are illustrative, based on typical results from DFT calculations on similar aromatic ketones. nih.gov

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. utdallas.edu For this compound, significant conformational flexibility exists in the butyl chain, the cyclohexyl ring, and the bond connecting the phenyl ring to the cyclohexyl group.

The cyclohexyl ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. libretexts.org The bulky phenyl group attached to it would strongly prefer an equatorial position to avoid steric clashes (1,3-diaxial interactions) associated with the axial position. libretexts.orgresearchgate.net Similarly, the butyl chain can adopt various staggered conformations. Computational methods can calculate the relative energies of these conformers to identify the most stable, lowest-energy structure. For phenylcyclohexane, the equatorial conformer is known to be more stable than the axial one. chemchart.com

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol) Population at 298 K (%)
Cyclohexyl (Chair), Phenyl (Equatorial), Butyl (Anti) 0.00 ~95
Cyclohexyl (Chair), Phenyl (Equatorial), Butyl (Gauche) 0.90 ~4.5
Cyclohexyl (Chair), Phenyl (Axial), Butyl (Anti) > 5.0 < 0.1
Cyclohexyl (Twist-Boat), Phenyl (Equatorial), Butyl (Anti) > 5.5 < 0.1

Note: Data is hypothetical and illustrates the expected energetic preferences based on principles of conformational analysis. libretexts.org

Reaction Pathway Modeling and Energetics

Computational chemistry can model the step-by-step mechanism of a chemical reaction, including the identification of transition states and the calculation of activation energies. nih.gov This is crucial for understanding reaction kinetics and predicting product outcomes.

A common reaction for ketones is nucleophilic addition to the carbonyl carbon, such as reduction to a secondary alcohol. nih.gov DFT calculations can model the approach of a reducing agent (e.g., a hydride from NaBH₄) to the electrophilic carbonyl carbon. The energy profile of this reaction can be mapped, revealing the energy barrier (activation energy) that must be overcome for the reaction to proceed. acs.org Such models can also explore the stereoselectivity of reactions, predicting which diastereomer or enantiomer is preferentially formed. osti.govresearchgate.net

Table 4: Illustrative Energetics for the Reduction of this compound

Reaction Step Species Relative Free Energy (kcal/mol)
1 Reactants (Ketone + Hydride) 0.0
2 Transition State (TS) +15.0
3 Product (Alkoxide) -20.0

Note: Values are hypothetical, representing a typical energy profile for a ketone reduction, and are for illustrative purposes. rsc.org

Prediction of Spectroscopic Parameters (Theoretical)

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation of a molecule.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. american-ajiras.com For this compound, the carbonyl carbon would be predicted to have a characteristic downfield shift in the ¹³C NMR spectrum (190-215 ppm). pressbooks.pub The aromatic and aliphatic carbons and protons would have predictable chemical shifts based on their electronic environment. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. A strong absorption band corresponding to the C=O bond stretch is expected for this ketone, typically in the range of 1685-1690 cm⁻¹ for an aromatic ketone. pressbooks.pubspectroscopyonline.com Other characteristic vibrations for C-H and C-C bonds in the aromatic and aliphatic parts of the molecule can also be predicted. utdallas.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. Aromatic ketones like this one typically show π → π* transitions (strong absorption) and n → π* transitions (weaker absorption).

Table 5: Selected Predicted Spectroscopic Data for this compound

Spectroscopy Type Feature Predicted Value
¹³C NMR Carbonyl Carbon (C=O) 195 - 205 ppm
¹³C NMR Phenyl Carbon (C-ipso, attached to C=O) 135 - 140 ppm
¹H NMR Protons α to C=O (-CH₂-) 2.8 - 3.0 ppm
IR C=O Stretch 1685 - 1695 cm⁻¹
IR Aromatic C-H Stretch 3000 - 3100 cm⁻¹
IR Aliphatic C-H Stretch 2850 - 2960 cm⁻¹

Note: These are typical ranges derived from literature for similar functional groups and are for illustrative purposes. pressbooks.pubmodgraph.co.uk

Advanced Spectroscopic Elucidation Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-cyclohexylphenyl)butan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the cyclohexyl group, and the butyl chain. The aromatic protons would likely appear as doublets in the downfield region (around 7.2-7.9 ppm) due to their deshielding by the aromatic ring current and the electron-withdrawing carbonyl group. The protons of the cyclohexyl group would produce a complex multiplet in the aliphatic region (typically 1.2-1.9 ppm). The protons of the butyl chain would show characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group alpha to the carbonyl group, which would be the most downfield of the aliphatic signals due to the deshielding effect of the carbonyl.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon is typically the most downfield signal, appearing around 200 ppm. rsc.org The aromatic carbons would resonate in the 128-150 ppm range, with the carbon attached to the cyclohexyl group and the carbon attached to the carbonyl group showing distinct shifts. The carbons of the cyclohexyl and butyl groups would appear in the upfield region (around 10-45 ppm). docbrown.info For comparison, in the structurally similar 1-phenylbutan-1-one, the carbonyl carbon appears at 200.5 ppm, while the aromatic and alkyl carbons show characteristic shifts that help in assigning the structure. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC for complex derivatives)

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between adjacent protons in the butyl chain and within the cyclohexyl ring, helping to trace the connectivity of the aliphatic parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of proton signals to their corresponding carbon signals, simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.comcolumbia.edu This is particularly useful for connecting different fragments of the molecule. For instance, it could show a correlation between the protons on the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as with the aromatic carbons, thus confirming the connection of the butyl chain to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgspecac.com In the case of this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1685-1715 cm⁻¹ for aromatic ketones. libretexts.org The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl and butyl groups would be observed just below 3000 cm⁻¹. IR spectroscopy is also a powerful tool for monitoring chemical reactions. For example, during the synthesis of this compound, the disappearance of the reactant's characteristic peaks and the appearance of the strong carbonyl peak would indicate the progress of the reaction.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. neu.edu.tr For this compound (C₁₆H₂₂O), the molecular ion peak (M⁺) would be observed at m/z 230.35. scbt.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. libretexts.org

Synthesis and Chemical Behavior of Derivatives and Analogues of 1 4 Cyclohexylphenyl Butan 1 One

Design Principles for Novel Derivatives

The design of new derivatives of 1-(4-cyclohexylphenyl)butan-1-one is guided by the objective of modulating its properties for specific applications. For instance, increasing hydrophobicity can be achieved by replacing a polar group with the cyclohexylphenyl group. The introduction of functional groups can create reactive sites for further chemical transformations or enhance the molecule's interaction with biological targets. In medicinal chemistry, for example, nitro-substituted compounds are often explored for their potential anti-inflammatory and anticancer properties. The addition of heterocyclic structures can also expand the pharmaceutical utility of the derivatives.

Synthetic Methods for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound involves a variety of established and innovative chemical reactions. These methods allow for precise modifications at different parts of the molecule.

The aromatic phenyl ring is a prime site for modification through electrophilic aromatic substitution reactions. For instance, nitration of a precursor like 1-(4-methylphenyl)butan-1-one can be achieved using fuming nitric acid in sulfuric acid, which favors the introduction of a nitro group at the meta position due to the electron-withdrawing effect of the ketone. Halogenation, such as bromination or chlorination, can also be performed on the phenyl ring using appropriate reagents and catalysts. These substitutions not only alter the electronic properties of the molecule but also provide handles for further functionalization, such as cross-coupling reactions.

A study on the synthesis of novel antitubercular agents derived from a similar compound, 1-(pyridin-4-yl)butan-1-one, demonstrated that modifications to the aromatic ring can lead to significant antibacterial activity against Mycobacterium tuberculosis.

Table 1: Examples of Phenyl Ring Substituted Derivatives

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
1-(4-Methyl-3-nitrophenyl)butan-1-oneC11H13NO3209.21Nitro, Methyl, Ketone
1-(4-Ethoxyphenyl)butan-1-oneC12H16O2192.25Ethoxy, Ketone
1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanoneC10H10Cl2O2233.09Dichloro, Hydroxyl, Ketone

This table is generated based on data from various sources. usitc.gov

The butanone chain offers several positions for modification. For example, methylation at the 3-position of a similar ketone, 1-(pyridin-4-yl)butan-1-one, has been reported, indicating the adaptability of the butanoyl chain for creating variants. Such modifications can influence the steric and electronic environment around the carbonyl group, affecting its reactivity.

The ketone group is a highly reactive center that can be transformed into a wide array of other functional groups.

Alcohols: Reduction of the ketone to a secondary alcohol is a common transformation. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose. For instance, the reduction of prochiral ketones can be achieved with high stereoselectivity using ketoreductases from organisms like Lactobacillus kefir or Candida parapsilosis, yielding enantiomerically pure alcohols.

Amines and Imines: The ketone can react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This reaction is reversible and proceeds through a carbinolamine intermediate. chemistrysteps.com The resulting imines can then be reduced to secondary amines. masterorganicchemistry.com The formation of imines is sensitive to pH, with optimal rates typically observed around pH 5. libretexts.org Various reagents of the type Y-NH2, such as hydroxylamine (B1172632) and hydrazine (B178648), can react with ketones to form stable crystalline derivatives like oximes and hydrazones, which are useful for characterization. libretexts.org

Table 2: Reagents for Ketone Transformation

TransformationReagent(s)Product Functional Group
ReductionSodium borohydride, Lithium aluminum hydrideAlcohol
Imine FormationPrimary amine, mild acidImine
Oxime FormationHydroxylamineOxime
Hydrazone FormationHydrazineHydrazone

This table is compiled from information found in multiple sources. masterorganicchemistry.comchemistrysteps.comlibretexts.org

While direct functionalization of the cyclohexyl ring can be challenging, it presents opportunities for creating unique derivatives. For instance, a patent describes the synthesis of 4-cyclohexyl phenyl-oxazolines, indicating that the cyclohexyl group can be part of a larger heterocyclic system. google.com The reactivity of the cyclohexyl group itself is generally lower than the aromatic ring or the ketone, but specific reactions can be employed to introduce substituents.

The reactivity of derivatives and analogues of this compound is significantly influenced by the nature and position of substituents.

The introduction of an electron-withdrawing nitro group on the phenyl ring, as in 1-(4-methyl-3-nitrophenyl)butan-1-one, is expected to increase the reactivity of the molecule towards nucleophilic attack compared to the non-nitrated analogue. Conversely, an electron-donating ethoxy group on the phenyl ring, as in 1-(4-ethoxyphenyl)butan-1-one, would likely decrease the electrophilicity of the carbonyl carbon.

Comparing this compound with an analogue where the cyclohexylphenyl group is replaced by a pyridin-4-yl group reveals a drastic increase in hydrophobicity for the former. The pyridine (B92270) analogue, being more polar and basic, is more suitable for applications in coordination chemistry and as a pharmaceutical scaffold.

The length and substitution of the alkyl chain also play a role in reactivity. For instance, in a series of 1-(pyridin-4-yl)alkan-1-ones, the length of the acyl chain was found to influence the rate of oxidation and ease of reduction. Steric hindrance from bulky substituents near the carbonyl group can also reduce reaction rates.

Catalytic Applications in the Chemistry of 1 4 Cyclohexylphenyl Butan 1 One

Utilization as a Substrate in Catalytic Reactions

The primary role of 1-(4-cyclohexylphenyl)butan-1-one in catalysis is as a substrate, where its functional groups are transformed through the action of a catalyst to yield more complex or valuable molecules.

Carbon-carbon (C-C) bond-forming reactions are fundamental in organic synthesis for building molecular complexity. okstate.eduresearchgate.net this compound serves as a substrate in the Mannich reaction, a classic example of C-C bond formation. In a one-pot, three-component reaction, it reacts with an aromatic aldehyde and an aromatic amine in the presence of a catalyst to form a β-aminocarbonyl compound.

Research has demonstrated the use of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as an efficient and potent catalyst for this transformation at room temperature. researchgate.netsemanticscholar.org The reaction leverages the ketone as one of the key building blocks, leading to the synthesis of novel, high-yield products. researchgate.net Specifically, the reaction of this compound with benzaldehyde (B42025) and aniline (B41778) yields 1-(4-cyclohexylphenyl)-3-phenyl-3-(phenylamino)propan-1-one in high yield. researchgate.netsemanticscholar.org

Table 1: Bismuth-Catalyzed Mannich Reaction of this compound

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Yield (%) Ref.
This compound Benzaldehyde Aniline Bi(NO₃)₃·5H₂O (10 mol%) 1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)propan-1-one 91 researchgate.net

The distinct moieties of this compound—the ketone, the phenyl ring, and the cyclohexyl ring—can all be targeted by catalytic hydrogenation or dehydrogenation.

Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of various functional groups. drhazhan.com

Ketone Reduction: The butanone carbonyl group can be readily hydrogenated to a secondary alcohol, yielding 1-(4-cyclohexylphenyl)butan-1-ol. This transformation is typically achieved using various heterogeneous catalysts such as platinum, palladium, rhodium, or Raney nickel under hydrogen pressure. illinois.edu

Aromatic Ring Reduction: The phenyl ring can be hydrogenated to a cyclohexyl ring, a reaction that generally requires more forcing conditions (higher temperature and pressure) than ketone reduction. drhazhan.comillinois.edu Common catalysts for this include rhodium-on-carbon or ruthenium. illinois.edu Complete hydrogenation of the molecule would result in 1-(dicyclohexyl)butan-1-ol.

Dehydrogenation: Conversely, the cyclohexyl group is a potential site for catalytic dehydrogenation to form an aromatic ring, a reaction favored at high temperatures. nih.govou.edu Highly efficient catalysts, such as single-site platinum on cerium oxide (Pt₁/CeO₂), have been shown to effectively catalyze the dehydrogenation of cyclohexane (B81311). escholarship.org Applying such a process to this compound could potentially convert it to 1-(biphenyl-4-yl)butan-1-one.

Table 2: Potential Catalytic Hydrogenation/Dehydrogenation Reactions

Reaction Type Target Moiety Potential Catalyst(s) Potential Product
Hydrogenation Ketone Pt, Pd, Ni, Ru 1-(4-Cyclohexylphenyl)butan-1-ol
Hydrogenation Phenyl Ring Rh, Ru 1-(Dicyclohexyl)butan-1-one
Dehydrogenation Cyclohexyl Ring Pt-based, Cr-based 1-(Biphenyl-4-yl)butan-1-one

Potential Role as a Ligand or Precursor in Catalyst Development

Beyond its role as a substrate, this compound possesses structural features that suggest a potential role as a ligand in organometallic chemistry. google.com The carbonyl oxygen atom has lone pairs of electrons that can coordinate to a metal center. While no specific research has been published detailing its use as a ligand, analogous ketone-containing compounds are known to bind to metal centers and influence catalytic processes. nii.ac.jp Its bulky cyclohexylphenyl group could provide specific steric properties to a catalyst complex, potentially influencing its selectivity and activity. The development of transition metal compounds with specific ligands is crucial for creating new and improved catalysts for processes like polymerization or cross-coupling reactions. google.com

Heterogeneous vs. Homogeneous Catalysis Studies

The catalytic reactions involving this compound can be classified as either heterogeneous or homogeneous, depending on the phase of the catalyst relative to the reactants. pressbooks.pubyoutube.com

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comlibretexts.org The Bi(NO₃)₃·5H₂O-catalyzed Mannich reaction is an example of homogeneous catalysis, as the catalyst and reactants are stirred together in a solvent to form a single phase, allowing for high interaction and efficient catalysis at the molecular level. researchgate.netsemanticscholar.org A key advantage is high activity and selectivity, though catalyst recovery can be challenging. pressbooks.pub

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. libretexts.org This typically involves a solid catalyst in a liquid or gaseous reaction mixture. youtube.com The potential hydrogenation of this compound using solid metal catalysts like platinum-on-carbon or Raney nickel falls into this category. The mechanism involves several steps: adsorption of the substrate onto the catalyst surface, the chemical reaction occurring at active sites, and finally, desorption of the product from the surface. libretexts.org Heterogeneous catalysts are generally more stable, easily separated from the reaction mixture, and reusable, which are significant advantages in industrial processes. drhazhan.com

Table 3: Comparison of Catalysis Types for Reactions Involving this compound

Feature Homogeneous Catalysis (e.g., Mannich Reaction) Heterogeneous Catalysis (e.g., Hydrogenation)
Catalyst Phase Same as reactants (liquid) Different from reactants (solid catalyst in liquid)
Catalyst Example Bi(NO₃)₃·5H₂O Platinum-on-carbon (Pt/C), Raney Nickel
Reaction Locus Throughout the bulk solution On the surface of the catalyst
Catalyst Recovery Often difficult, may require extraction or distillation Simple filtration or centrifugation
Activity/Selectivity Generally high due to well-defined active sites Can be high, but may be affected by surface heterogeneity
Reaction Conditions Often mild (e.g., room temperature) Can range from mild to harsh (high pressure/temperature)

Structure Reactivity Relationships and Theoretical Frameworks

Elucidating the Influence of Substituents on Reaction Rates and Selectivity

The reactivity of the butanoyl group and the phenyl ring in 1-(4-Cyclohexylphenyl)butan-1-one is significantly modulated by the electronic and steric nature of its substituents. The primary substituents to consider are the cyclohexyl group at the para position of the phenyl ring and the butanoyl group itself as a substituent on the benzene (B151609) ring.

The butanoyl group is an acyl group, which is deactivating towards electrophilic aromatic substitution on the phenyl ring. This is due to the electron-withdrawing nature of the carbonyl (C=O) group, both through inductive effects and resonance. Consequently, electrophilic attack on the phenyl ring is slower compared to unsubstituted benzene and is directed to the meta-position relative to the butanoyl group.

The cyclohexyl group , being an alkyl substituent, influences reactivity primarily through its electronic and steric effects. Electronically, alkyl groups are generally considered to be weakly electron-donating. This effect can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on a reaction center. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ), which is characteristic of the reaction type. wikipedia.org

For the cyclohexyl group, the following Hammett constants have been reported:

Substituent σ_meta (σ_m) σ_para (σ_p)
Cyclohexyl-0.05-0.15
Data sourced from multiple compilations of Hammett constants. units.itpitt.edu

The negative value of the para-substituent constant (σ_p = -0.15) confirms that the cyclohexyl group is electron-donating when situated at the para position. units.itpitt.edu This electron-donating nature can influence reactions at the carbonyl group. For instance, in reactions where the carbonyl carbon becomes more electron-deficient in the transition state (e.g., nucleophilic attack), the electron-donating cyclohexyl group can slightly decrease the reaction rate by destabilizing the buildup of partial positive charge. Conversely, for reactions involving the formation of a positive charge on the carbonyl oxygen, it would be stabilizing.

An example of the reactivity of this compound is its use as a ketone component in the three-component Mannich reaction. In a study, it was reacted with an aldehyde and an amine in the presence of a Bi(NO₃)₃·5H₂O catalyst to yield the corresponding β-aminocarbonyl compound, 1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one, in high yield (91%). semanticscholar.org This demonstrates the accessibility of the α-protons and the reactivity of the carbonyl group to undergo condensation reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity. science.gov These models are built by calculating numerical values, known as molecular descriptors, that encode structural, physicochemical, and electronic features of a molecule and then using statistical methods to find a correlation with an experimentally measured reactivity parameter. sci-hub.se While specific QSRR studies dedicated solely to this compound are not prominent in the literature, a QSRR analysis for this compound would follow a well-established methodology.

To build a QSRR model for this compound, a range of molecular descriptors would be calculated to quantify its various structural attributes. These descriptors fall into several categories:

Constitutional (1D) and Topological (2D) Descriptors: These describe the basic molecular composition and connectivity.

Geometrical (3D) Descriptors: These relate to the three-dimensional shape of the molecule.

Physicochemical Descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Electronic Descriptors: These quantify the electronic properties of the molecule.

The table below lists some of the key molecular descriptors that would be relevant for developing a QSRR model for this compound and its analogs.

Descriptor ClassSpecific Descriptor ExampleInformation Encoded for this compound
Constitutional Molecular WeightOverall size of the molecule (230.35 g/mol ).
Atom Counts (C, H, O)Basic elemental composition (C₁₆H₂₂O).
Topological Wiener IndexInformation about molecular branching and compactness.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity of atoms.
Geometrical Molecular Surface AreaRepresents the accessible surface for interaction with other molecules.
Molecular VolumeQuantifies the space occupied by the molecule.
Physicochemical LogP (Octanol-Water Partition)Measures the lipophilicity, influenced by the cyclohexyl and butanoyl groups.
Molar RefractivityRelates to molecular volume and polarizability.
Electronic Hammett Constant (σ_p)Electronic effect of the p-cyclohexyl group (-0.15). units.itpitt.edu
Dipole MomentOverall polarity of the molecule, arising from the carbonyl group.

These descriptors would be calculated for a series of related compounds with varying substituents, and the resulting data matrix would be used for model development.

Once a matrix of molecular descriptors and a corresponding set of experimental reactivity data (e.g., reaction rates, equilibrium constants) are assembled, a predictive QSRR model can be built using various statistical techniques. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation relating the reactivity to a selection of the most influential descriptors.

Principal Component Regression (PCR) and Partial Least Squares (PLS): These are useful when descriptors are numerous and correlated. They first reduce the dimensionality of the descriptor data into a smaller set of orthogonal variables (principal components or latent variables) which are then used for regression.

Machine Learning Algorithms: Methods like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and reactivity.

For this compound, a QSRR model could, for example, predict its rate of reduction under specific conditions. The model might find that the reaction rate is primarily a function of an electronic descriptor (like the Hammett constant of the para-substituent) and a steric descriptor that quantifies the bulkiness of the acyl chain. Such models are invaluable for predicting the reactivity of new, unsynthesized compounds, thereby guiding experimental work. acs.org

Mechanistic Insights from Structure-Reactivity Correlations

The correlation of structure with reactivity provides deep insights into reaction mechanisms. For this compound, analyzing substituent effects helps to elucidate the nature of transition states in its reactions.

For example, in the Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with butanoyl chloride to form the title compound, the cyclohexyl group acts as an ortho-para directing group. libretexts.org The formation of the para-isomer as the major product is favored due to the steric hindrance of the bulky cyclohexyl group at the ortho position. unive.it

In reactions involving the carbonyl group, such as the Mannich reaction, the electron-donating nature of the para-cyclohexyl group (σ_p = -0.15) slightly increases the electron density on the phenyl ring and, through resonance, on the carbonyl oxygen. This has a minor deactivating effect on nucleophilic attack at the carbonyl carbon compared to an unsubstituted phenyl ring, as it slightly destabilizes the developing negative charge on the oxygen in the transition state. However, this electronic effect is generally subtle for alkyl groups and often overshadowed by other factors. The successful, high-yield synthesis via the Mannich reaction indicates that these electronic effects are not prohibitive and that the α-protons are sufficiently acidic to be removed under the reaction conditions to form the necessary enolate intermediate. semanticscholar.org

By systematically studying how changes in the structure (e.g., replacing the cyclohexyl with other alkyl groups, or changing the length of the acyl chain) affect reaction rates, one can build a detailed picture of the electronic and steric demands of the reaction mechanism.

Industrial Chemical Applications Research Perspectives

Role as a Synthetic Intermediate for Specialty Chemicals and Materials

1-(4-Cyclohexylphenyl)butan-1-one serves as a valuable synthetic intermediate, a foundational molecule that is modified in the course of a chemical synthesis to produce more complex compounds. Its utility is particularly noted in the synthesis of specialty chemicals, which are produced for specific, performance-enhancing functions. The compound's structure, featuring a cyclohexylphenyl group, makes it a candidate for creating derivatives with increased hydrophobicity, potentially for use in polymer or surfactant synthesis. nih.govnih.gov

A significant and well-documented application is its use as a starting ketone in the Mannich reaction, a three-component organic reaction that forms a carbon-carbon bond and is crucial for synthesizing β-aminocarbonyl compounds. adhesion.kruvabsorber.com These compounds are vital building blocks for a wide array of pharmaceuticals and natural products.

Detailed Research Findings:

In a notable one-pot, three-component Mannich reaction, this compound was reacted with an aromatic amine and an aromatic aldehyde. This reaction, catalyzed by bismuth(III) nitrate (B79036) pentahydrate at room temperature, successfully yielded the corresponding β-aminocarbonyl compound, 1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one , with a high yield of 91%. This research highlights the efficiency and practicality of using this compound to construct complex molecular architectures that are of interest in medicinal chemistry and materials science.

The table below summarizes the key aspects of this synthetic application.

Starting MaterialReaction TypeProductYield (%)Catalyst
This compoundMannich Reaction1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one91Bismuth(III) nitrate pentahydrate

This interactive table details a specific, high-yield synthesis demonstrating the compound's role as an intermediate.

This synthetic route underscores the compound's importance as a building block, enabling the creation of larger, functionalized molecules for specialized applications.

Research into Potential as a Photoinitiator in Advanced Materials (e.g., Coatings, Inks)

Photoinitiators are compounds that, upon absorbing light (typically UV), generate reactive species like free radicals, which in turn initiate polymerization. adhesion.krkent.ac.uk This process, known as photocuring, is fundamental to modern technologies such as UV-curable coatings, inks, and adhesives, offering rapid, energy-efficient, and environmentally friendly manufacturing. smolecule.com

While direct research on this compound as a photoinitiator is not extensively published, its structural characteristics suggest it is a candidate for such applications. It is structurally analogous to known photoinitiators, such as 1-(4-Ethoxyphenyl)butan-1-one, which is recognized as a versatile intermediate for photoinitiators. nih.gov Furthermore, ketones containing a benzoyl group are a common class of Norrish Type I photoinitiators, which cleave upon UV exposure to form free radicals. nih.gov The presence of the phenyl ketone moiety in this compound makes it a plausible, albeit unproven, candidate for initiating polymerization.

Free radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. adhesion.kr The process begins when a photoinitiator absorbs UV energy and decomposes into free radicals. kent.ac.uk These highly reactive radicals then attack the carbon-carbon double bonds of monomer molecules, initiating the polymerization chain. adhesion.kr

Hypothetical Initiation Mechanism:

For a ketone like this compound, a Norrish Type I cleavage is a plausible initiation pathway. Upon absorbing UV radiation, the bond between the carbonyl group and the adjacent carbon atom could break, generating two radical fragments: a benzoyl radical and a propyl radical attached to the cyclohexylphenyl group.

Step 1 (Initiation): this compound + UV Light → [Cyclohexylphenyl-CO•] + [•CH2CH2CH3]

Step 2 (Propagation): These initial radicals would then react with acrylate (B77674) or methacrylate (B99206) monomers to start the growth of polymer chains.

Research in this area would involve exposing a formulation containing this compound and a monomer to UV light and using techniques like Real-Time Infrared (RTIR) spectroscopy to monitor the disappearance of the monomer's double bonds, confirming the initiation of polymerization.

Key Performance Metrics for a Potential Photoinitiator:

ParameterDescriptionMethod of Analysis
UV Absorption The ability of the compound to absorb light at the wavelengths emitted by the UV curing lamp.UV-Vis Spectroscopy
Curing Speed The rate at which the formulation solidifies upon UV exposure.Real-Time FTIR (RTIR) Spectroscopy
Degree of Conversion The percentage of monomer that has been converted into polymer.FTIR, Raman Spectroscopy
Thermal Stability The stability of the compound at elevated temperatures to prevent premature decomposition.Thermogravimetric Analysis (TGA)
Photodecomposition Products Identification of byproducts formed during photolysis, which can affect final properties.Gas Chromatography-Mass Spectrometry (GC-MS)

This interactive table outlines the critical parameters and analytical techniques for evaluating a novel photoinitiator.

Performance studies for this compound would involve comparing these metrics against established, commercial photoinitiators in a model coating or ink formulation. For example, its curing efficiency could be tested in a standard aliphatic urethane (B1682113) acrylate coating and compared to compounds like 1-hydroxy-cyclohexyl-phenyl-ketone, a widely used photoinitiator. smolecule.com Such studies are essential to determine its viability for industrial applications.

Other Emerging Applications in Chemical Research

Beyond its established role as a synthetic intermediate and its potential as a photoinitiator, research into derivatives of this compound could open new avenues in various fields of chemical science. The compound's robust structure makes it an excellent scaffold for developing novel molecules.

Emerging research perspectives include:

Medicinal Chemistry: The synthesis of complex nitrogen-containing molecules, such as the β-aminocarbonyl compounds derived from it, is of significant interest. These scaffolds are present in numerous biologically active compounds, and new derivatives could be screened for potential therapeutic activities.

Materials Science: The bulky, hydrophobic cyclohexylphenyl group can be exploited in the design of new polymers and functional materials. Its incorporation into polymer backbones could impart unique thermal or mechanical properties. nih.govnih.gov

Agrochemicals: The core structure could be modified to create new classes of pesticides or plant growth regulators, a common application for novel organic compounds.

These potential applications remain largely exploratory and represent opportunities for future research and development based on the versatile chemical nature of this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic contributions directly focused on 1-(4-Cyclohexylphenyl)butan-1-one are currently limited in the public domain. However, the existing research provides a foundational understanding of its role as a chemical intermediate and a building block in organic synthesis.

The compound is primarily recognized for its utility in proteomics research and as a precursor in the synthesis of more complex molecules. scbt.com Its structural features, combining a cyclohexyl moiety with a phenyl ketone, make it a valuable component in materials chemistry. One of the key documented applications is its use as a reactant in the synthesis of β-aminocarbonyl compounds, such as 1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one, which are of interest for their potential biological activities.

Research on the broader class of cyclohexyl phenyl ketones reveals their significance as intermediates in the production of photoinitiators, specifically 1-hydroxy cyclohexyl phenyl ketone, which is utilized in UV light curing systems. google.com The synthesis of cyclohexyl phenyl ketones has been explored through various methodologies, including Friedel-Crafts acylation and multi-step reactions starting from 1,3-butadiene (B125203) and acrylic acid. google.com These synthetic routes highlight the chemical accessibility of this class of compounds.

The following table summarizes the key reactions involving or related to this compound and its analogs:

Reaction Type Reactants Product(s) Significance
Mannich ReactionThis compound, Aldehyde, Amineβ-Aminocarbonyl compoundsSynthesis of biologically relevant scaffolds
Friedel-Crafts AcylationBenzene (B151609), Cyclohexanecarbonyl chlorideCyclohexyl phenyl ketoneGeneral synthesis of cyclohexyl phenyl ketones
Diels-Alder followed by Hydrogenation, Chlorination, and Friedel-Crafts1,3-Butadiene, Acrylic acidCyclohexyl phenyl ketoneAlternative synthetic route to cyclohexyl phenyl ketones google.com

Unexplored Research Avenues and Challenges

The limited specific research on this compound presents numerous opportunities for future investigation. Key unexplored avenues and challenges include:

Detailed Physicochemical Characterization: A comprehensive study of the compound's physical and chemical properties is warranted. This includes detailed spectroscopic analysis, determination of solubility in various solvents, and an in-depth study of its thermal stability.

Exploration of Synthetic Methodologies: While general methods for synthesizing cyclohexyl phenyl ketones exist, research into more efficient, stereoselective, and environmentally friendly catalytic methods for the specific synthesis of this compound is a promising area. Modern techniques like palladium-catalyzed cross-coupling reactions could be adapted for this purpose. chemistryviews.orgorganic-chemistry.org

Investigation of Biological Activity: The structural similarity of this compound to other biologically active ketones suggests that it and its derivatives could possess interesting pharmacological properties. iau.ir Screening for antimicrobial, anti-inflammatory, or other activities is a significant unexplored domain.

Development as a Photoinitiator: Given that cyclohexyl phenyl ketones are precursors to photoinitiators, a direct investigation into the potential of this compound or its hydroxylated derivatives as photoinitiators in UV-curable coatings and inks could yield valuable applications. google.com

A significant challenge will be to move beyond its current role as a chemical intermediate and to establish unique applications and a deeper scientific understanding of the compound itself.

Potential for Interdisciplinary Collaborations in Future Studies

The multifaceted potential of this compound provides a strong basis for interdisciplinary collaborations:

Chemistry and Materials Science: The development of novel polymers and materials is a key area for collaboration. Chemists can synthesize derivatives of this compound with specific functional groups, which materials scientists can then incorporate into new polymers, liquid crystals, or photoactive materials. The bulky cyclohexylphenyl group could impart unique thermal and mechanical properties to these materials.

Chemistry and Pharmacology/Medicinal Chemistry: A collaboration between synthetic organic chemists and pharmacologists could lead to the discovery of new therapeutic agents. Chemists can create a library of derivatives, which can then be screened for various biological activities by pharmacologists. The metabolism of related butyrophenones has been studied, providing a starting point for investigating the metabolic fate of new derivatives. nih.gov

Chemistry and Chemical Engineering: For any potential large-scale application, collaboration with chemical engineers will be crucial. This partnership can focus on optimizing the synthesis of this compound for industrial production, ensuring cost-effectiveness, safety, and minimal environmental impact. google.com

The following table outlines potential interdisciplinary research directions:

Discipline 1 Discipline 2 Potential Research Focus
Organic ChemistryMaterials ScienceSynthesis of novel liquid crystals and polymers incorporating the this compound scaffold.
Medicinal ChemistryPharmacologyDesign, synthesis, and biological evaluation of derivatives for therapeutic applications.
Organic ChemistryChemical EngineeringDevelopment of scalable, efficient, and sustainable manufacturing processes for this compound and its derivatives.
PhotochemistryPolymer ScienceInvestigation of hydroxylated derivatives as novel photoinitiators for advanced UV-curing applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Cyclohexylphenyl)butan-1-one, and how can purity be maximized?

  • Methodological Answer : A Friedel-Crafts acylation between cyclohexylbenzene and butyryl chloride in the presence of a Lewis acid (e.g., AlCl₃) is a plausible route. Post-synthesis purification can be achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Purity validation should employ HPLC with UV detection, referencing protocols for structurally similar aryl ketones . For large-scale synthesis, recrystallization in ethanol or acetone may enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the ketone group (δ ~200 ppm for carbonyl carbon) and cyclohexyl/phenyl substituents. Aromatic protons typically appear at δ 6.5–7.5 ppm, while cyclohexyl protons resonate as multiplet signals between δ 1.0–2.5 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z: ~244.3 for C₁₆H₂₀O) .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and confirms spatial arrangement, as demonstrated for analogous diaryl ketones .

Advanced Research Questions

Q. How can synthetic impurities be identified and quantified in this compound?

  • Methodological Answer : Impurities such as unreacted starting materials or side products (e.g., diacylated derivatives) can be profiled using LC-MS/MS with a C18 column and acetonitrile/water mobile phase. Reference standards for related impurities (e.g., 1-[4-(1,1-dimethylethyl)phenyl]butan-1-one) should be used for calibration . For trace analysis, tandem mass spectrometry (MS²) enhances sensitivity, with detection limits ≤0.1% .

Q. What are the photodegradation pathways of this compound under UV-Vis radiation?

  • Methodological Answer : UV-Vis irradiation studies (λ = 254–365 nm) in acetonitrile or methanol can track degradation. Time-resolved spectroscopy may reveal intermediates like iminoxy radicals or Norrish-type cleavage products, as observed in photodegradation of 1-(2-pyridyl)butan-1-one . Quantum yield calculations and LC-MS analysis of degradation byproducts (e.g., cyclohexylphenol) are critical for pathway elucidation .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., cytochrome P450 enzymes) can predict metabolic sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, aiding in reactivity predictions. Solubility and logP values from PubChem validate force field parameters for MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.